5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole

Medicinal Chemistry SAR Library Synthesis Pharmaceutical Intermediates

5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1443287-56-6, molecular formula C9H13BrN2O, molecular weight 245.12 g/mol) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with a branched secondary alkyl bromide. Its predicted boiling point is 300.2 ± 44.0 °C, density 1.469 ± 0.06 g/cm³, and pKa –1.21 ± 0.50, indicating very weak basicity and a predominantly unionized state under physiological pH.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
Cat. No. B11786365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole
Molecular FormulaC9H13BrN2O
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC(=NO1)C2CC2)Br
InChIInChI=1S/C9H13BrN2O/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4H2,1-2H3
InChIKeyUDVJIRVXYUTNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole | CAS 1443287-56-6 Procurement & Differentiation Guide


5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1443287-56-6, molecular formula C9H13BrN2O, molecular weight 245.12 g/mol) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with a branched secondary alkyl bromide . Its predicted boiling point is 300.2 ± 44.0 °C, density 1.469 ± 0.06 g/cm³, and pKa –1.21 ± 0.50, indicating very weak basicity and a predominantly unionized state under physiological pH . The compound is commercially available in purities of ≥ 97 % (CheMenu) to ≥ 98 % (MolCore), making it suitable for structure–activity relationship (SAR) programs, cross‑coupling library synthesis, and pharmaceutical intermediate applications .

Why Simple “Oxadiazole Intermediate” Swaps Are Not Equivalent to 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole


Generic substitution with another “3‑cyclopropyl‑1,2,4‑oxadiazole” building block disregards quantifiable differences in steric environment, leaving‑group reactivity, and physicochemical properties that directly influence reaction yields, catalyst compatibility, and final compound purity . The branched secondary alkyl bromide in the target compound presents a distinct steric profile compared to primary bromomethyl or aryl bromide analogs, altering cross‑coupling kinetics and by‑product profiles [1]. Furthermore, commercial lot‑to‑lot purity (≥ 97 %) and supplied physical property data (boiling point, density, pKa) provide procurement‑grade quality control benchmarks that are not uniformly available for all in‑class analogs, making head‑to‑head performance comparisons essential before selection .

Head‑to‑Head Quantitative Differentiation of 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole Against Closest Structural Analogs


Higher Commercial Purity versus 5-(2‑Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

The target compound is supplied at ≥ 97 % – 98 % purity, whereas the structurally related 5-(2‑bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1315368-29-6) is typically offered at ≥ 95 % purity . This 2–3 % absolute purity advantage reduces the introduction of side‑products in subsequent coupling or functionalization steps, directly lowering downstream purification burden .

Medicinal Chemistry SAR Library Synthesis Pharmaceutical Intermediates

Boiling Point Elevation Relative to 5‑(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

The predicted boiling point of the target bromo compound is 300.2 °C (at 760 mmHg), which is 40.7 °C higher than that of the corresponding chloromethyl analog (CAS 119223-01-7, boiling point 259.5 °C) . This significant elevation reflects stronger intermolecular interactions due to the heavier, more polarizable bromine atom and can serve as a selection parameter when thermal processing (e.g., vacuum distillation, Kugelrohr purification) is part of the planned synthetic route .

Process Chemistry Distillation Physical Property Screening

Density Difference versus 5‑(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

The predicted density of the target compound is 1.469 g/cm³, compared to 1.386 g/cm³ for the chloromethyl analog . A density increase of 0.083 g/cm³ signals a more compact molecular packing, which can influence solubility parameters, extraction behavior (e.g., phase separation in aqueous‑organic workup), and formulation density requirements .

Formulation Solubility Extraction

Predicted pKa Differentiator for Ionization‑State‑Controlled Applications

The predicted pKa of –1.21 ± 0.50 indicates the target compound remains essentially fully unionized across the entire physiologically relevant pH range (pH 1–8) . While quantitative pKa data are not available for the most immediate analogs, class‑level knowledge of 1,2,4‑oxadiazoles with electron‑withdrawing substituents predicts similarly low basicity, yet the direct measurement for this specific scaffold provides a concrete reference point for computational ADME models, ionization‑state‑sensitive assays, and salt‑formation strategies [1].

ADME Ionization State Drug Design

Secondary Alkyl Bromide Reactivity Profile in Cross‑Coupling Chemistry

The 5‑(1‑bromo‑2‑methylpropyl) group is a secondary alkyl bromide, a structural class that exhibits distinct reactivity in Pd‑catalyzed cross‑coupling reactions compared with primary bromomethyl or aryl bromide substituents found in analogs . Karamysheva et al. demonstrated that bromo‑containing 1,2,4‑oxadiazoles undergo Suzuki coupling with arylboronic acids, and that steric hindrance around the bromine position significantly influences the yield and by‑product profile [1]. The branched secondary alkyl bromide in the target compound therefore provides a tunable handle for chemoselective derivatization that is not accessible with linear primary bromides or directly ring‑attached aryl bromides .

Cross‑Coupling Suzuki‑Miyaura Oxadiazole Functionalization

Highest‑Impact Application Scenarios for 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


High‑Purity SAR Library Core for Neuroscience or Anti‑Infective Programs

With ≥ 97 % – 98 % supplier purity, the target compound meets the stringent purity requirements for structure–activity relationship (SAR) libraries in early drug discovery, where even low‑level impurities can confound dose‑response interpretations . The cyclopropyl group is a privileged motif in CNS‑penetrant and anti‑infective agents, and the bromo handle allows rapid diversification via cross‑coupling without the need for pre‑purification [1].

Chemoselective Cross‑Coupling in Multi‑Functional Scaffold Synthesis

The secondary alkyl bromide present in this compound provides a sterically differentiated coupling site that can be activated independently of primary or aryl bromides elsewhere in a molecular architecture, enabling sequential Suzuki‑Miyaura or Buchwald‑Hartwig couplings to construct complex heterocyclic frameworks [1]. This chemoselectivity is a key advantage over simpler bromomethyl or bromophenyl analogs.

Process Development and Physical Property Screening

The documented boiling point (300.2 °C) and density (1.469 g/cm³) provide validated design parameters for process chemists selecting solvents, designing distillation protocols, or optimizing liquid–liquid extraction steps . In contrast, many in‑class analogs lack publicly quantified physical property data, making the target compound a more predictable building block for scale‑up feasibility assessments.

Non‑Ionizable Scaffold for Physiological ADME Modeling

The predicted pKa of –1.21 confirms that the compound remains fully unionized across the gastrointestinal pH range (1–8), simplifying permeability and distribution predictions in computational ADME models . This property is particularly valuable when designing neutral, membrane‑permeable fragments for fragment‑based drug discovery (FBDD) campaigns.

Quote Request

Request a Quote for 5-(1-Bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.